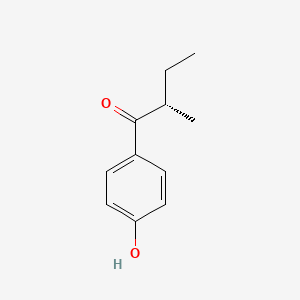

(S)-4-(1-oxo-2-methylbutyl)phenol

Description

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2S)-1-(4-hydroxyphenyl)-2-methylbutan-1-one |

InChI |

InChI=1S/C11H14O2/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h4-8,12H,3H2,1-2H3/t8-/m0/s1 |

InChI Key |

AKODBKLQNAMOLV-QMMMGPOBSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)C1=CC=C(C=C1)O |

Canonical SMILES |

CCC(C)C(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Scientific Research Applications

Food Chemistry

In food chemistry, (S)-4-(1-oxo-2-methylbutyl)phenol has been studied for its ability to trap lipid oxidation products. Research indicates that phenolic compounds can react with lipid oxidation products such as 4-oxo-2-alkenals, forming stable adducts that may help in preserving food quality by preventing rancidity. The reaction occurs rapidly under neutral or slightly basic conditions, leading to the formation of various carbonyl-phenol adducts that are characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy .

Case Study: Lipid Oxidation

A study demonstrated that (S)-4-(1-oxo-2-methylbutyl)phenol effectively traps lipid oxidation products, potentially serving as a natural antioxidant in food systems. The stabilization of these adducts through acetylation or reduction has been explored, highlighting the protective mechanisms of phenolic compounds against genotoxic aldehydes .

Pharmacological Applications

The pharmacological potential of (S)-4-(1-oxo-2-methylbutyl)phenol has been investigated concerning its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Phenolic compounds have been linked to various health benefits, including anti-inflammatory and anticancer effects.

Research Findings

Research has shown that phenolic compounds can modulate cellular signaling pathways involved in inflammation and cancer progression. The specific effects of (S)-4-(1-oxo-2-methylbutyl)phenol on these pathways warrant further investigation to understand its therapeutic potential fully.

Material Science

In material science, (S)-4-(1-oxo-2-methylbutyl)phenol is being explored for its applications in polymer chemistry. Its phenolic structure allows it to be used as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

Applications in Polymers

Phenolic compounds are often used as curing agents or additives in resin formulations. The incorporation of (S)-4-(1-oxo-2-methylbutyl)phenol into polymer matrices can improve the thermal resistance and durability of materials, making them suitable for various industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to related phenolic derivatives and hydroxyketones based on synthesis, physicochemical properties, and structural features.

Table 1: Key Comparisons

Structural and Functional Differences

Substituent Complexity: (S)-4-(1-oxo-2-methylbutyl)phenol has a branched, chiral ketone side chain, distinguishing it from simpler derivatives like 4-(hydroxymethyl)phenol (linear hydroxymethyl group) or 1-(4-hydroxyphenyl)-ethanone (achiral acetyl group) . The 2-methylbutanoyl group increases steric hindrance and lipophilicity compared to smaller substituents.

Synthesis Methods: Friedel-Crafts acylation is shared with 1-(4-hydroxyphenyl)-ethanone, but the use of a chiral acyl chloride ((+)-2-methylbutyryl chloride) introduces enantiomeric specificity . In contrast, 4-(hydroxymethyl)phenol is synthesized via borohydride reduction, a method unsuitable for introducing ketone groups .

Optical Activity: The (S)-configuration of the target compound is unique among the compared derivatives, which are either achiral (e.g., 4-(hydroxymethyl)phenol) or lack stereogenic centers (e.g., 2-(4-hydroxyphenyl)-acetamide) .

Hydrogen-Bonding Networks: 4-(Hydroxymethyl)phenol forms extensive O–H···O hydrogen bonds in its crystal lattice, while (S)-4-(1-oxo-2-methylbutyl)phenol’s larger substituent likely reduces such interactions, favoring weaker C–H···π or van der Waals forces .

Preparation Methods

Structural and Mechanistic Considerations

The target molecule consists of a para-substituted phenol ring bonded to a 2-methylbutanoyl group via a ketone linkage. The chiral center at the C2 position of the butanoyl chain necessitates asymmetric synthesis or resolution techniques. Key challenges include:

-

Regioselective acylation of phenol at the para position.

-

Stereochemical control during formation of the 2-methylbutanoyl moiety.

-

Compatibility of reaction conditions with phenolic hydroxyl groups.

Friedel-Crafts acylation, a classical method for aryl ketone synthesis, is theoretically feasible but limited by the electron-rich nature of phenol, which may lead to overacylation or side reactions . Modern approaches leverage chiral auxiliaries, asymmetric catalysis, and rearrangement reactions to address these challenges .

Chiral Auxiliary-Mediated Acylation

The use of chiral auxiliaries, as demonstrated in US Patent 6,020,497, provides a robust framework for stereoselective acyl transfer . In this method, a glycidyl tosylate intermediate (e.g., (S)-enantiomer) undergoes nucleophilic attack by a Grignard reagent (e.g., 4-biphenylmagnesium bromide) to form a hydroxy tosylate. Subsequent treatment with isopropenyl magnesium bromide yields a homo-allylic alcohol, which is mesylated and displaced with hydroxylamine to form an isoxazolidine chiral auxiliary.

Application to Target Compound :

-

Auxiliary Attachment : The phenolic hydroxyl is protected (e.g., as a silyl ether), and the chiral isoxazolidine auxiliary is coupled to the 2-methylbutanoyl precursor.

-

Acylation : Under Schotten-Baumann conditions, the acyl chloride derivative reacts with the protected phenol, with the auxiliary dictating the (S)-configuration .

-

Deprotection : Acidic cleavage removes the auxiliary and phenolic protecting group, yielding the enantiomerically pure product.

Advantages :

-

High enantiomeric excess (>90%) achievable via auxiliary-controlled kinetics.

-

Scalable for gram-to-kilogram synthesis.

Limitations :

-

Multi-step synthesis increases complexity.

-

Auxiliary recovery and recycling required for cost efficiency.

Claisen-Cope Rearrangement Strategy

The CN106673967B patent describes gamma-alumina-catalyzed Claisen and Cope rearrangements for synthesizing substituted phenols . Though designed for allyl-substituted diols, this methodology could be modified for acyl chain installation.

Adapted Protocol :

-

Precursor Synthesis : Prepare 2-(2-methylallyloxy)phenol via alkylation of phenol with 2-methylallyl bromide.

-

Rearrangement : Heat with gamma-alumina (2–5 wt%) in chlorobenzene at 125–154°C under nitrogen . The dual Claisen-Cope sequence generates a conjugated dienone intermediate.

-

Ketone Formation : Oxidative cleavage of the dienone (e.g., ozonolysis) followed by reductive workup yields the 2-methylbutanoyl side chain.

Optimization Notes :

-

Solvent selection (e.g., chlorobenzene vs. anisole) impacts yield (85.6–93.5%) .

-

Gamma-alumina’s Lewis acidity directs regioselectivity, minimizing cyclization byproducts.

Isotopic Labeling and Radiolytic Synthesis

Recent advances in core-labeling, as reported in Organic Letters (2023), enable late-stage incorporation of isotopes into phenolic ipso carbons . While primarily for radiotracers, this [5+1] cyclization strategy could be adapted for chiral ketone synthesis.

Methodology :

-

Precursor Synthesis : Prepare 1,5-dibromo-1,4-pentadiene derivatives substituted with methyl groups at C2.

-

Cyclization : Lithium-halogen exchange followed by quenching with CO₂ (or labeled CO₂) forms the phenolic ring.

-

Chiral Resolution : Enzymatic or chromatographic separation ensures (S)-configuration.

Relevance :

-

Enables synthesis of enantiomerically pure material from achiral precursors.

-

Compatible with green chemistry principles due to minimal byproducts.

Comparative Analysis of Methods

Key Insights :

-

Gamma-alumina-catalyzed rearrangements offer the highest yields but require post-synthetic resolution for enantiopurity.

-

Chiral auxiliary methods balance yield and stereoselectivity but involve multi-step protocols.

Q & A

Q. Q1. What are the established synthetic routes for enantioselective preparation of (S)-4-(1-oxo-2-methylbutyl)phenol, and how is stereochemical purity validated?

A1.

- Synthetic Routes :

- Friedel-Crafts Acylation : A ketone group is introduced via acyl chloride intermediates under Lewis acid catalysis (e.g., AlCl₃) .

- Chiral Auxiliary Methods : Use of (S)-configured chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during alkylation or acylation steps .

- Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium or rhodium) enable enantioselective C–C bond formation. For example, palladium-catalyzed coupling of aryl halides with chiral ketone precursors .

- Validation :

Q. Q2. Which spectroscopic techniques are most effective for structural characterization of (S)-4-(1-oxo-2-methylbutyl)phenol and its derivatives?

A2.

- NMR Spectroscopy :

- Mass Spectrometry :

- IR Spectroscopy :

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the reactivity of (S)-4-(1-oxo-2-methylbutyl)phenol in catalytic transformations?

A3.

- Steric Effects :

- Electronic Effects :

Q. Q4. What strategies mitigate contradictions in biological activity data for (S)-4-(1-oxo-2-methylbutyl)phenol derivatives?

A4.

- Data Normalization :

- Structure-Activity Relationship (SAR) Analysis :

- Mechanistic Studies :

Q. Q5. What computational methods predict the environmental fate and toxicity of (S)-4-(1-oxo-2-methylbutyl)phenol?

A5.

- QSAR Modeling :

- Molecular Dynamics (MD) Simulations :

- Simulate interactions with biological membranes to assess bioaccumulation potential .

- Density Functional Theory (DFT) :

Methodological Challenges and Solutions

Q. Q6. How can researchers optimize enantioselective synthesis to minimize racemization during scale-up?

A6.

- Catalyst Design :

- Process Control :

- In Situ Analysis :

Q. Q7. What are the best practices for handling (S)-4-(1-oxo-2-methylbutyl)phenol given its toxicity profile?

A7.

- Safety Protocols :

- Waste Management :

Future Research Directions

Q. Q8. What unexplored applications exist for (S)-4-(1-oxo-2-methylbutyl)phenol in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.